CPNP Demonstrates 15-Fold Higher Regulatory Acceptable Intake Limit Than MNP: Impact on Analytical Method Sensitivity Requirements
CPNP has a U.S. FDA Acceptable Intake (AI) limit of 400 ng/day, which is approximately 15-fold higher than the EMA-established limit of 26.5 ng/day for its methyl analog 1-methyl-4-nitrosopiperazine (MNP) [1][2]. This quantitative difference directly influences analytical method detection limit requirements and risk assessment strategies.
| Evidence Dimension | Regulatory Acceptable Intake (AI) limit |
|---|---|
| Target Compound Data | 400 ng/day |
| Comparator Or Baseline | 1-methyl-4-nitrosopiperazine (MNP): 26.5 ng/day (EMA) |
| Quantified Difference | 15.1-fold higher AI limit for CPNP |
| Conditions | FDA NDSRI Potency Category 3 classification |
Why This Matters
This difference dictates that analytical methods for CPNP can operate with detection limits approximately one order of magnitude less stringent than those required for MNP, affecting instrument selection, method development timelines, and validation costs.
- [1] Veeprho. N-Nitroso Cyclopentylpiperazine (CPNP). CAS 61379-66-6. Catalogue No. VE006466. View Source
- [2] Dos Santos, C. E. M., et al. Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. Regulatory Toxicology and Pharmacology, 2022, 136, 105288. DOI: 10.1016/j.yrtph.2022.105288. View Source
